Nitridocarbon(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

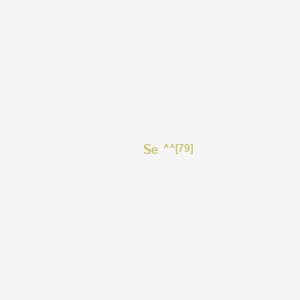

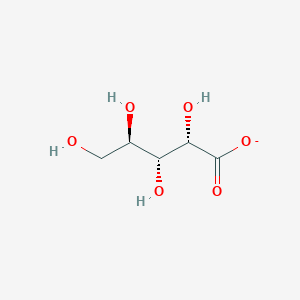

Nitridocarbon(1+) is an organic cation.

Aplicaciones Científicas De Investigación

Photocatalysis and Environmental Remediation Graphitic carbon nitride (g-C3N4) has been recognized as a metal-free, visible-light-responsive photocatalyst used for solar energy conversion and environmental remediation. Its electronic band structure, high stability, and earth-abundant nature make it ideal for these purposes. Recent advancements include nanoarchitecture design, functionalization at atomic and molecular levels, and modification with other semiconductors or metals to form heterojunction nanostructures. These innovations are critical for applications in artificial photosynthesis (water splitting and CO2 photofixation), environmental decontamination, and bacteria disinfection (Ong et al., 2016).

CO2 Capture and Conversion Carbon nitride (CN) materials have emerged as candidates for CO2 capture and conversion into clean fuels and valuable chemical feedstocks. They offer advantages over conventional metal-based photocatalysts, including ease of synthesis, functionalization, low cost, sustainability, and recyclability. Nanostructured and functionalized CN-based hybrid heterostructures have shown efficiency in CO2 reduction processes using photocatalysis, electrocatalysis, and photoelectrocatalysis (Talapaneni et al., 2019).

Fuel Cells and Heterogeneous Catalysis Graphitic carbon nitrides (g-C3N4) are significant in photocatalysis, heterogeneous catalysis, and fuel cells. They have been developed into various nanostructured and nanoporous materials for new applications in these fields. Key uses include artificial photocatalysis for hydrogen production, oxygen reduction reaction (ORR) in fuel cells, and metal-free heterogeneous catalysis (Zheng et al., 2012).

Chemical Bonding Studies Research on carbon nitride focuses on achieving a crystalline super-hard phase composed of single or sp3 carbon-nitrogen bonds. However, outcomes often yield an amorphous phase with sp2 CN bonds. Understanding the chemical bonding in these materials is crucial for planning future research and applications (Rodil & Muhl, 2004).

Nitrile Synthesis Direct approaches to synthesizing nitriles through C-H or C-C bond cleavage have been developed, utilizing nitrogenation strategies. This is important for creating nitrogen-containing compounds found in functional materials, drugs, and bioactive molecules. Recent progress has been made in direct nitrile synthesis using various hydrocarbon groups as precursors (Wang & Jiao, 2014).

Emerging Applications Beyond Catalysis Graphitic carbon nitride's semiconductor nature has led to its use in catalysis (photocatalysis, electrocatalysis, and photoelectrocatalysis). Its novel properties have paved the way for applications in sensing, bioimaging, solar energy exploitation, templating, and carbon nitride-based devices (Liu et al., 2016).

Generation and Trapping of Nitrosocarbonyl Intermediates Nitrosocarbonyls (R-CONO) are critical intermediates in organic synthesis. Their generation and trapping have seen increasing impact in the chemical community. This involves a variety of starting materials and methods like oxidative, thermal, photochemical, catalytic, and aerobic approaches (Memeo & Quadrelli, 2017).

Propiedades

Número CAS |

2074-87-5 |

|---|---|

Nombre del producto |

Nitridocarbon(1+) |

Fórmula molecular |

CN+ |

Peso molecular |

26.017 g/mol |

Nombre IUPAC |

azanylidynemethane |

InChI |

InChI=1S/CN/c1-2/q+1 |

Clave InChI |

NKCCODPFBDGPRJ-UHFFFAOYSA-N |

SMILES |

[C+]#N |

SMILES canónico |

[C+]#N |

Otros números CAS |

12539-57-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)

![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)